molecular formula C6H11NO2 B054940 Methyl 1-(methylamino)cyclopropane-1-carboxylate CAS No. 119111-66-9

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Cat. No.: B054940
CAS No.: 119111-66-9
M. Wt: 129.16 g/mol
InChI Key: NXDHWWSDSATZTL-UHFFFAOYSA-N
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Description

Citronellyl acetate, also known as 3,7-dimethyl-6-octen-1-yl acetate, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant, fruity aroma reminiscent of roses and citrus. This compound is commonly found in essential oils such as citronella and geranium oils and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester .

Industrial Production Methods: In industrial settings, citronellyl acetate is often produced using enzymatic methods. One such method involves the use of immobilized lipase from Pseudomonas fluorescens to catalyze the transesterification of citronellol with vinyl acetate. This process is carried out under optimized conditions, including a reaction temperature of 50°C and a shaking speed of 200 rpm, resulting in high yields of citronellyl acetate .

Chemical Reactions Analysis

Types of Reactions: Citronellyl acetate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions, where the ester bond is cleaved to yield citronellol and acetic acid.

Common Reagents and Conditions:

    Esterification: Citronellol and acetic acid with sulfuric acid as a catalyst.

    Transesterification: Citronellol and vinyl acetate with immobilized lipase as a catalyst.

    Hydrolysis: Citronellyl acetate with water and an acid or base catalyst.

Major Products:

Scientific Research Applications

Citronellyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Citronellyl acetate stands out due to its specific combination of fruity and floral notes, making it highly valued in the fragrance industry.

Biological Activity

Methyl 1-(methylamino)cyclopropane-1-carboxylate (MMCC) is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H11_{11}N2_2O2_2
  • Molecular Weight : Approximately 115.15 g/mol
  • Structural Features : The compound features a cyclopropane ring substituted with a methylamino group and an ester functional group derived from carboxylic acid.

MMCC primarily acts as an agonist of ethylene response in plants by targeting the enzyme ACC oxidase (ACO). This interaction influences the ethylene biosynthesis pathway, leading to enhanced ethylene-related responses in various biological systems.

Antimicrobial and Antifungal Properties

Research indicates that MMCC exhibits significant antimicrobial and antifungal activities. Its structural characteristics allow it to interact with specific molecular pathways, influencing biological processes such as cell signaling and metabolism.

Antinociceptive Effects

In medicinal studies, MMCC has been explored for its potential antinociceptive properties, suggesting a role in pain relief mechanisms. The compound's interaction with pain pathways may provide therapeutic avenues for managing pain.

Antitumor Activity

Preliminary studies suggest that MMCC may possess antitumor properties, although detailed mechanisms are still under investigation. Its potential as a precursor in the biosynthesis of other biologically active molecules enhances its significance in cancer research .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi,
AntifungalDemonstrated antifungal properties
AntinociceptivePotential for pain relief
AntitumorPreliminary evidence of antitumor activity

Case Study: Ethylene Response Modulation

A study investigating the effects of MMCC on plant growth revealed that the compound enhances ethylene production, leading to increased fruit ripening rates. This suggests that MMCC could be utilized in agricultural practices to improve crop yield and quality.

Safety and Hazard Classification

MMCC is classified as hazardous, with specific warnings related to its irritant properties. Safety measures should be observed when handling this compound due to potential health risks associated with exposure.

Properties

IUPAC Name

methyl 1-(methylamino)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHWWSDSATZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
COC(=O)C1(N(C)C(=O)OCc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate (assumed 6.8 g, 25.91 mmol, 100% theoretical yield) was dissolved in 30 mL of MeOH, degassed and placed under argon. 10% Pd/C (2.04 g) was added, and the contents were thoroughly degassed and placed under a hydrogen balloon overnight. The contents were then degassed, and the Pd/C was removed by filtration through Celite, washing with MeOH. The filtrate was concentrated in vacuo to provide pure methyl 1-(methylamino)cyclopropanecarboxylate (1.53 g, 45% over two step). LCMS: (M+H)+: 130.1.
Name
Methyl 1-(methyl{[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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